molecular formula C8H16FNO B1471688 1-(3-Fluoropropyl)piperidin-4-ol CAS No. 195527-38-9

1-(3-Fluoropropyl)piperidin-4-ol

Cat. No.: B1471688
CAS No.: 195527-38-9
M. Wt: 161.22 g/mol
InChI Key: KXPZBONHFKEEHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves introducing a fluoropropyl group onto the piperidine ring. Various methods can be employed, including hydrogenation, cyclization, cycloaddition, annulation, and amination. Researchers have explored both intra- and intermolecular reactions to achieve the desired product .

Scientific Research Applications

Synthesis and Chemical Properties

  • The nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines have been explored, showing that reactions in protic solvents can lead to the formation of 3-amino-piperidin-4-ols, which have potential applications in synthesizing compounds like 4-fluorobenzyltrozamicol, a potent ligand for the vesicular acetylcholine transporter (Scheunemann et al., 2011). This demonstrates the compound's relevance in synthesizing ligands that could be used in neurological research and potential therapeutic applications.

  • The synthesis of 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs of curcumin highlights the structural modification potential of piperidin-4-ol derivatives for creating compounds with varied biological activities (Lagisetty et al., 2009). Such derivatives could be explored for their anticancer properties, given curcumin's known biological activities.

Pharmacology and Drug Development

  • A series of (2-fluoroethyl) substituted spirocyclic piperidines have been prepared, highlighting the role of 1-(3-Fluoropropyl)piperidin-4-ol derivatives in developing potential imaging agents for σ(1) receptors in the central nervous system. These compounds, especially the (2-fluoroethyl) derivatives, have shown higher affinity and selectivity compared to their (3-fluoropropyl) counterparts (Maestrup et al., 2011). This research is crucial for developing diagnostic tools and therapeutic agents targeting the σ(1) receptor, which is involved in various neurological disorders.

  • In the field of tuberculosis research, piperidinol analogs have been discovered and optimized for anti-tuberculosis activity. This showcases the potential of this compound derivatives in contributing to the development of novel anti-infective agents (Sun et al., 2009). The identification of compounds with good anti-tuberculosis activity and drug-like characteristics underscores the relevance of such derivatives in addressing global health challenges like tuberculosis.

Materials Science and Corrosion Inhibition

  • Piperidine derivatives, including those related to this compound, have been evaluated for their corrosion inhibition properties on iron, demonstrating the compound's potential applications beyond pharmacology into materials science (Kaya et al., 2016). This indicates that such compounds could be used to develop new materials or coatings to protect metals from corrosion, extending their life and utility in various industrial applications.

Properties

IUPAC Name

1-(3-fluoropropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPZBONHFKEEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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